Ethyl 4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate
Description
Ethyl 4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate is a heterocyclic compound featuring a fused pyrazole-triazine core with substituents at positions 4 (chloro), 7 (methyl), and 2 (ethyl carboxylate). This compound is synthesized via multistep reactions involving cyclization, S-methylation, and chlorination of pyrazole precursors . Its structural versatility makes it a valuable intermediate for drug discovery, particularly in the development of CNS-active and anticancer agents .
Properties
Molecular Formula |
C9H9ClN4O2 |
|---|---|
Molecular Weight |
240.64 g/mol |
IUPAC Name |
ethyl 4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazine-2-carboxylate |
InChI |
InChI=1S/C9H9ClN4O2/c1-3-16-8(15)7-11-6-4-5(2)13-14(6)9(10)12-7/h4H,3H2,1-2H3 |
InChI Key |
SEBAVTWKQYKUPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=CC(=NN2C(=N1)Cl)C |
Origin of Product |
United States |
Preparation Methods
Cyclization via Aminopyrazole and β-Dicarbonyl Compounds
A common and efficient method involves the reaction of 5-amino-3-arylamino-1H-pyrazole derivatives with β-dicarbonyl compounds such as ethyl acetoacetate under acidic or oxidative conditions to form the fused triazine ring system. This cyclocondensation is often catalyzed or facilitated by acids like acetic acid or by oxidative agents such as potassium persulfate (K2S2O8).
For example, the reaction of 5-amino-pyrazole derivatives with ethyl acetoacetate in ethanol containing acetic acid under an oxygen atmosphere at elevated temperatures (around 130 °C) yields pyrazolo[1,5-a]pyrimidine derivatives with good to excellent yields (up to 94%).
The presence of acetic acid and oxygen atmosphere is critical for promoting the cyclization and improving yields, as shown in screening experiments where increasing equivalents of acetic acid and oxygen atmosphere enhanced product formation significantly (Table 1).
| Entry | Molar Equiv. Acid | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | 2 (HOAc) | Air | 34 |
| 2 | 4 (HOAc) | Air | 52 |
| 3 | 6 (HOAc) | Air | 74 |
| 4 | 6 (HOAc) | O2 | 94 |
Table 1: Effect of acid equivalents and atmosphere on cyclization yield
Microwave-Assisted One-Pot Synthesis
Microwave irradiation has been employed to accelerate the synthesis of pyrazolo[1,5-a]triazine derivatives, offering advantages such as reduced reaction times and improved yields.
A sequential one-pot microwave-assisted method involves initial formation of N-carbetoxythiourea intermediates from aminopyrazoles and ethoxycarbonyl isothiocyanate, followed by base-induced cyclization and methylation steps under microwave heating.
Typical conditions include heating at 100 °C for 5 minutes followed by base treatment and methylation, resulting in high yields (up to 94%) of 2-thioxo-pyrazolo[1,5-a]triazin-4-ones, which are key intermediates.
Methylation at the 7-Position
The methyl group at the 7-position is generally introduced via the choice of starting β-dicarbonyl compound or by methylation of the intermediate.
Using ethyl acetoacetate (which contains a methyl group) as the β-dicarbonyl component during cyclization inherently installs the 7-methyl substituent in the final product.
Alternatively, methylation reactions using methyl iodide (MeI) under basic conditions can be applied to intermediates to achieve the methyl substitution.
Summary of Preparation Methodology
Research Findings and Mechanistic Insights
The cyclization mechanism involves nucleophilic attack of the amino group on the β-dicarbonyl compound, followed by ring closure to form the fused triazine system.
Oxidative halogenation proceeds via radical or electrophilic pathways facilitated by persulfate oxidants, enabling selective halogen introduction without over-halogenation.
Microwave-assisted methods enhance reaction kinetics by providing uniform heating and reducing side reactions, thus improving overall efficiency.
Structural confirmation of intermediates and final products is routinely performed using NMR (1H, 13C), IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction, ensuring regioselectivity and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide, morpholine, or thiourea can be used under reflux conditions in solvents like ethanol or dioxane.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a][1,3,5]triazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Ethyl 4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate has shown potential as an anticancer agent. Research indicates that derivatives of pyrazolo[1,5-a][1,3,5]triazines can inhibit thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. For instance, studies have demonstrated that modifications to the pyrazolo structure enhance its ability to inhibit TP effectively, thereby suppressing tumor proliferation .
2. Kinase Inhibition
This compound is also being explored for its role as a kinase inhibitor. Kinases are crucial in various signaling pathways related to cancer and other diseases. The structural characteristics of this compound allow it to interact with specific kinase targets effectively . Patents have documented its use as a selective inhibitor for certain kinases involved in cancer progression .
3. Neuroprotective Effects
There is emerging evidence suggesting that pyrazolo[1,5-a][1,3,5]triazines may have neuroprotective properties. These compounds are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson's disease due to their ability to modulate neurotransmitter systems and reduce neuroinflammation .
Agricultural Applications
4. Herbicidal Activity
this compound exhibits herbicidal properties that make it a candidate for agricultural applications. Research has indicated that derivatives of this compound can inhibit specific plant enzymes involved in growth regulation. This inhibition can lead to effective weed control without affecting crop yield significantly .
Material Science
5. Synthesis of Functional Materials
The unique chemical properties of this compound allow it to be utilized in the synthesis of novel materials with specific functionalities. Its derivatives are being explored for use in organic electronics and photonic devices due to their electronic properties and stability under various conditions .
Summary Table of Applications
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Inhibition of thymidine phosphorylase |
| Kinase inhibitor | Interaction with cancer-related kinases | |
| Neuroprotective effects | Modulation of neurotransmitter systems | |
| Agricultural | Herbicidal activity | Inhibition of plant growth-regulating enzymes |
| Material Science | Synthesis of functional materials | Utilization in organic electronics |
Case Studies
Case Study 1: Thymidine Phosphorylase Inhibition
A study conducted by Manachou et al. (2020) detailed the synthesis and evaluation of various pyrazolo[1,5-a][1,3,5]triazine derivatives as thymidine phosphorylase inhibitors. The results indicated that structural modifications significantly influenced inhibitory activity against TP .
Case Study 2: Kinase Targeting
In a patent filed by researchers focusing on pyrazolo[1,5-a][1,3,5]triazine derivatives as selective kinase inhibitors (WO2016142855A2), the efficacy of these compounds in targeting specific kinases related to cancer was demonstrated through biochemical assays .
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with cellular pathways, leading to its therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The pyrazolo[1,5-a][1,3,5]triazine scaffold allows for substitutions at positions 2, 4, and 7, which significantly influence biological activity. Below is a comparative analysis:
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Chloro vs. Amino Groups (Position 4): The chloro group in the target compound enhances electrophilicity, facilitating nucleophilic substitutions, whereas amino groups (e.g., LA 2851) improve hydrogen bonding, critical for receptor interactions in bronchodilation .
- Methyl vs. Isopropyl (Position 7) : A methyl group (target compound) offers steric minimalism, while bulkier groups like isopropyl (compound 11) may enhance target selectivity in kinase inhibition .
- Ethyl Carboxylate (Position 2) : This ester group improves solubility and bioavailability compared to methylthio (EAC-21) or dichloromethyl substituents .
Comparison with Analogs :
- EAC Series: Uses S,S-diethyl aroyliminodithiocarbonates, avoiding POCl3, which simplifies safety protocols .
- Dichloromethyl Derivatives: Employ heterocyclization of dichloro-cyanoethenyl carboxamides with pyrazolamines, yielding anticancer-active compounds without chlorination steps .
- Microwave-Assisted Synthesis : Some analogs (e.g., compound 11) are synthesized via microwave heating, reducing reaction times compared to traditional reflux methods .
Biological Activity
Ethyl 4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate is a compound belonging to the pyrazolo-triazine class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₈ClN₅O₂
- CAS Number : [insert CAS number]
- Molecular Weight : [insert molecular weight]
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a][1,3,5]triazine derivatives. For example:
- Cytotoxic Activity : In vitro assays demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The MTT assay results indicated that these compounds could outperform traditional chemotherapeutics like cisplatin in certain breast cancer models (MCF-7 and MDA-MB-231) by inducing apoptosis through caspase activation pathways .
The mechanism by which this compound exerts its biological effects appears to involve:
- Apoptosis Induction : Activation of caspases (e.g., caspase 3/7) and modulation of apoptotic markers such as p53 and Bax have been observed. This suggests a mechanism where the compound promotes programmed cell death in cancer cells .
- Autophagy Activation : The compound may also trigger autophagy processes, indicated by increased formation of autophagosomes and expression of beclin-1. This dual action enhances its potential as an anticancer agent .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
